molecular formula C18H20N2O2S B5354034 N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE

N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5354034
M. Wt: 328.4 g/mol
InChI Key: JJVKTVIOJWBWOQ-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a phenylcarbamoyl group, and a sulfanylacetamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylphenyl Intermediate: The synthesis begins with the preparation of the 2,6-dimethylphenyl intermediate through Friedel-Crafts alkylation of toluene with an appropriate alkylating agent.

    Introduction of the Phenylcarbamoyl Group:

    Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a nucleophilic substitution reaction with a suitable thiol and acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}PROPIONAMIDE: Similar structure with a propionamide group instead of acetamide.

    N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}BUTYRAMIDE: Similar structure with a butyramide group instead of acetamide.

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-7-6-8-14(2)18(13)20-17(22)12-23-11-16(21)19-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKTVIOJWBWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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